The compound (2Z)-N-(5-chloro-2-methoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide is a complex organic molecule with significant potential in pharmaceutical applications. It is classified as a pyrano[2,3-c]pyridine derivative, which is notable for its diverse biological activities. The compound's molecular formula is , and it has a molecular weight of approximately 509.94 g/mol. The compound is recognized by its Chemical Abstracts Service number (CAS) 896381-15-0.
The synthesis of this compound typically involves multi-step organic reactions, including the formation of imines and the introduction of various functional groups. While specific synthetic routes are not detailed in the provided sources, common methods for synthesizing pyrano[2,3-c]pyridines include:
The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product.
The structure of (2Z)-N-(5-chloro-2-methoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide features several key functional groups:
The molecular structure can be represented using various notations such as SMILES and InChI:
Cc(cccc1)c1/N=C(/C(C(Nc(cc(cc1)Cl)c1OC)=O)=C1)\Oc2c1c(CO)cnc2C
InChI=1S/C26H24ClN3O6/c1-13(29)22(14(12-30)11-27-13)10-17(23(31)28-19-6-4-3-5-18(19)26)24(33-22)29-20-9-15(25)7-8
The compound can participate in various chemical reactions due to its functional groups:
These reactions typically require specific conditions such as pH control, temperature regulation, and the presence of catalysts or solvents to facilitate the desired transformations.
Potential mechanisms may involve:
The predicted density of this compound is approximately . It has a predicted pKa value of , indicating its acidity in solution.
Key chemical properties include:
This compound has potential applications in scientific research, particularly in medicinal chemistry due to its structural features that may confer biological activity. It could be explored for:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: